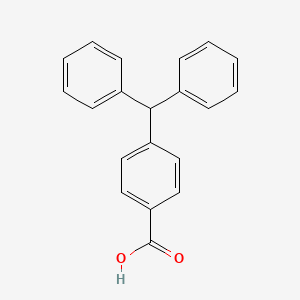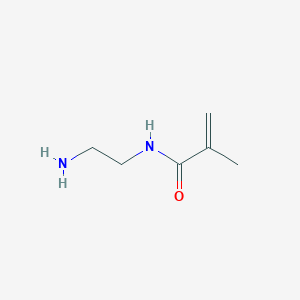
n-(2-aminoethyl)methacrylamide
概要
説明
N-(2-aminoethyl)methacrylamide is an organic compound with the chemical formula C6H12N2O. It is a derivative of methacrylamide, where the amide group is substituted with a 2-aminoethyl group. This compound is commonly used in polymer chemistry due to its ability to form polymers with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)methacrylamide can be synthesized through the reaction of methacryloyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
CH2=C(CH3)COCl+H2NCH2CH2NH2→CH2=C(CH3)CONHCH2CH2NH2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-(2-aminoethyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.
Addition Reactions: The double bond in the methacrylamide moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Addition Reactions: Nucleophiles such as thiols or amines can add to the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the monomer composition.
Substitution Reactions: Substituted amides with different functional groups.
Addition Reactions: Adducts with nucleophiles attached to the methacrylamide moiety.
科学的研究の応用
N-(2-aminoethyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the development of biomaterials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for controlled drug release.
Industry: Applied in the production of adhesives, coatings, and sealants.
作用機序
The mechanism of action of N-(2-aminoethyl)methacrylamide primarily involves its ability to polymerize and form networks. The amino group can interact with various substrates, facilitating the formation of complex structures. In biological systems, it can form hydrogels that encapsulate drugs, allowing for controlled release.
類似化合物との比較
Similar Compounds
- N-(3-aminopropyl)methacrylamide
- 2-aminoethyl methacrylate
- N-(2-hydroxyethyl)methacrylamide
Uniqueness
N-(2-aminoethyl)methacrylamide is unique due to its specific structure, which allows for the formation of polymers with tailored properties. Its amino group provides additional functionality, enabling interactions with a wide range of substrates and enhancing its versatility in various applications.
特性
CAS番号 |
63298-57-7 |
|---|---|
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC名 |
N-(2-aminoethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-5(2)6(9)8-4-3-7/h1,3-4,7H2,2H3,(H,8,9) |
InChIキー |
RFZRLVGQBIINKQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCN |
正規SMILES |
CC(=C)C(=O)NCCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)
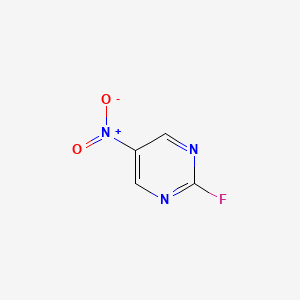
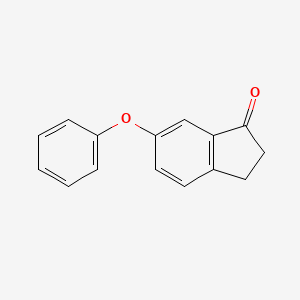


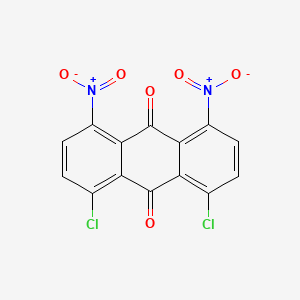

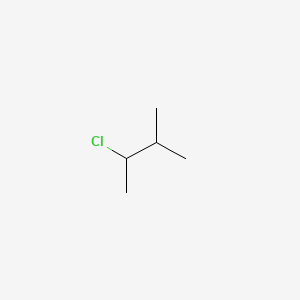
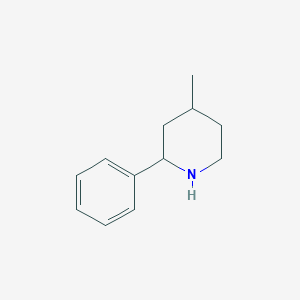
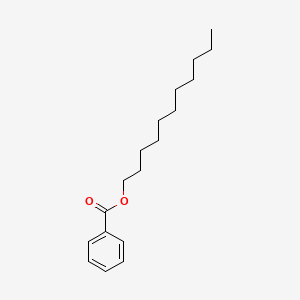
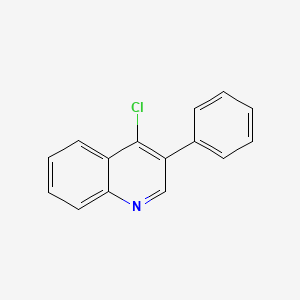
![tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate](/img/structure/B3192526.png)

